Dimethyl 2,4,4,6-tetrachloroheptanedioate
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Overview
Description
Dimethyl 2,4,4,6-tetrachloroheptanedioate is an organic compound characterized by its unique structure, which includes multiple chlorine atoms and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,4,4,6-tetrachloroheptanedioate typically involves the chlorination of heptanedioic acid derivatives followed by esterification. One common method includes the reaction of heptanedioic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the dimethyl ester. The chlorination process is carried out under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,4,4,6-tetrachloroheptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce partially or fully dechlorinated esters.
Scientific Research Applications
Dimethyl 2,4,4,6-tetrachloroheptanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2,4,4,6-tetrachloroheptanedioate involves its interaction with molecular targets through its reactive chlorine atoms and ester groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,3,4,4-tetrachloro-2-pentenedioate: Similar in structure but with different positioning of chlorine atoms.
Dimethyl 2,6-dibromoheptanedioate: Contains bromine atoms instead of chlorine, leading to different reactivity and applications.
Uniqueness
Dimethyl 2,4,4,6-tetrachloroheptanedioate is unique due to its specific arrangement of chlorine atoms and ester groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
34909-87-0 |
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Molecular Formula |
C9H12Cl4O4 |
Molecular Weight |
326.0 g/mol |
IUPAC Name |
dimethyl 2,4,4,6-tetrachloroheptanedioate |
InChI |
InChI=1S/C9H12Cl4O4/c1-16-7(14)5(10)3-9(12,13)4-6(11)8(15)17-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
MDNCHKLWARBFPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(CC(C(=O)OC)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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